molecular formula C22H19N3O3S2 B2640828 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 307524-09-0

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2640828
CAS No.: 307524-09-0
M. Wt: 437.53
InChI Key: YGELDWRNLBVKIM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to a phenyl ring, which is further connected to a benzamide group with a dimethylsulfamoyl substituent. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiazole moiety, which is then coupled with a phenyl ring through a series of reactions involving halogenation, nucleophilic substitution, and amide formation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzothiazole moiety is known to interact with specific enzymes and proteins, potentially inhibiting their activity. The dimethylsulfamoyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of direct interactions with molecular targets and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and sulfonamide-containing molecules. Examples include:

    2-(4-aminophenyl)benzothiazole: A compound with a similar benzothiazole structure but different substituents.

    4-(dimethylsulfamoyl)benzoic acid: A simpler molecule with the same sulfonamide group but lacking the benzothiazole moiety.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide stands out due to its combination of structural features, which confer unique reactivity and biological activity. The presence of both the benzothiazole and dimethylsulfamoyl groups allows for a broader range of interactions and applications compared to similar compounds.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)18-12-10-15(11-13-18)21(26)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)29-22/h3-14H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGELDWRNLBVKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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